5-Bromo-2-hydroxybenzene-1-sulfonyl chloride
Overview
Description
5-Bromo-2-hydroxybenzene-1-sulfonyl chloride is an organic compound with the chemical formula C6H4BrClO3S. It is a white to light yellow solid that is partially soluble in organic solvents such as dimethyl sulfoxide and acetonitrile . This compound is an important intermediate in organic synthesis, particularly in the construction of aromatic rings .
Preparation Methods
5-Bromo-2-hydroxybenzene-1-sulfonyl chloride is typically synthesized through a multi-step process:
Bromination of Nitrobenzene: Nitrobenzene is brominated to form 5-bromo-2-nitrobenzene.
Reduction: The nitro group in 5-bromo-2-nitrobenzene is reduced to form 5-bromo-2-aminobenzene.
Sulfonylation: The amino group in 5-bromo-2-aminobenzene is then converted to a sulfonyl chloride group through a sulfonylation reaction.
Chemical Reactions Analysis
5-Bromo-2-hydroxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines and alcohols.
Scientific Research Applications
5-Bromo-2-hydroxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydroxybenzene-1-sulfonyl chloride involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various substituted aromatic compounds. This reactivity is due to the electron-withdrawing nature of the sulfonyl chloride group, which makes the aromatic ring more susceptible to nucleophilic attack .
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzene-1-sulfonyl chloride can be compared with similar compounds such as:
5-Bromo-2-methoxybenzenesulfonyl chloride: This compound has a methoxy group instead of a hydroxy group, which affects its reactivity and solubility.
5-Bromo-2-aminobenzenesulfonyl chloride: This compound has an amino group, making it more reactive in certain types of substitution reactions.
5-Bromo-2-nitrobenzenesulfonyl chloride: The presence of a nitro group makes this compound more electron-deficient and reactive towards nucleophiles.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in organic synthesis.
Properties
IUPAC Name |
5-bromo-2-hydroxybenzenesulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDBOZWASCNFKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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